(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride
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Overview
Description
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride is a heterocyclic aromatic amine. It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrazine ring substituted with methyl groups at the 3 and 6 positions and an amine group at the 2 position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3,6-dimethylpyrazine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrazine derivatives.
Scientific Research Applications
(3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The pyrazine ring can participate in π-π stacking interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(3,6-Dimethylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
(3-Fluoro-6-methylpyridin-2-yl)methanamine: Contains a fluorine atom and a pyridine ring.
Methyltetrazine-amine hydrochloride: Contains a tetrazine ring instead of a pyrazine ring.
Uniqueness: (3,6-Dimethylpyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
Molecular Formula |
C7H12ClN3 |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
(3,6-dimethylpyrazin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-4-9-6(2)7(3-8)10-5;/h4H,3,8H2,1-2H3;1H |
InChI Key |
XVNFOOXKKQFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CN)C.Cl |
Origin of Product |
United States |
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